molecular formula C24H22N2O4 B2694665 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine CAS No. 338749-34-1

2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine

Cat. No.: B2694665
CAS No.: 338749-34-1
M. Wt: 402.45
InChI Key: DQHSSEBQPVXARH-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine is a structurally complex pyridine derivative characterized by a cyclopropane ring fused to a pyridine core, with additional functional groups including a 4-methoxybenzoyloxyimino moiety and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-28-18-10-6-16(7-11-18)20-15-21(20)23(22-5-3-4-14-25-22)26-30-24(27)17-8-12-19(29-2)13-9-17/h3-14,20-21H,15H2,1-2H3/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHSSEBQPVXARH-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the cyclopropanation of a suitable precursor, followed by the introduction of the pyridine ring and the methoxybenzoyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine and related pyridine derivatives:

Compound Name / ID Key Substituents Synthesis Method Biological Activity Key References
Target Compound Cyclopropyl, 4-methoxyphenyl, 4-methoxybenzoyloxyimino Not explicitly described in evidence; likely involves multi-step condensation Hypothesized: Antimicrobial, enzyme inhibition (based on analogs)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloropyridinyl, substituted phenyl, amino Multi-component Ugi reaction followed by cyclization Antimicrobial (Gram-positive bacteria, C. albicans)
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33) Methyl, methylthio-butyl Deprotection of pyrrole-protected precursor Inducible nitric oxide synthase (iNOS) inhibition (IC₅₀ = 0.8 µM)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Methoxyphenyl, fused heterocycles Condensation in DMF with amino/cyano pyridine derivatives Not reported; structural rigidity suggests potential as kinase inhibitors

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Cyclopropane vs. This feature is critical for improving drug half-life.
  • Methoxy Groups : The 4-methoxyphenyl and 4-methoxybenzoyl groups enhance lipophilicity, facilitating membrane penetration. Similar substituents in antimicrobial pyridines (e.g., derivatives) correlate with improved activity against C. albicans .
  • Amino vs. Oxyimino Groups: Amino-substituted pyridines (e.g., Compound 33) exhibit strong iNOS inhibition due to hydrogen bonding with active-site residues . In contrast, the oxyimino group in the target compound may confer distinct electronic effects, altering binding affinity.

Physicochemical Properties

  • LogP: The methoxy and benzoyloxyimino groups increase the target compound’s LogP (~3.5 estimated) compared to less polar analogs like 2-amino-4-methylpyridines (LogP ~2.1) .
  • Solubility : The rigid cyclopropane may reduce aqueous solubility relative to flexible-chain derivatives, necessitating formulation optimization for bioavailability.

Research Findings and Gaps

  • Antimicrobial Potential: Pyridines with 4-methoxyphenyl groups (e.g., derivatives) show MIC values of 12.5 µg/mL against S. aureus . The target compound’s additional benzoyloxyimino group may enhance this activity, but empirical data are lacking.
  • Enzyme Inhibition: Compound 33’s iNOS inhibition (IC₅₀ = 0.8 µM) suggests that pyridine amines are potent anti-inflammatory agents . The target compound’s oxyimino group could modulate selectivity toward other NOS isoforms.
  • Synthetic Challenges : highlights the use of DMF-mediated condensations for complex heterocycles , which may inform the target compound’s synthesis. However, scalability and yield optimization remain unexplored.

Biological Activity

The compound 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyridine ring and cyclopropyl moiety, suggests various biological activities. This article explores its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C24H22N2O4
  • CAS Number : 338749-34-1
  • Molecular Weight : 402.44 g/mol

The compound features a pyridine ring substituted with a cyclopropyl group and a methoxybenzoyl oxime functional group, which may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of receptor interactions and potential therapeutic effects.

1. Receptor Interaction

Studies have shown that compounds similar to 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine can interact with opioid receptors, particularly the kappa-opioid receptor (KOR). For instance, related compounds have demonstrated high selectivity and potent agonistic activity towards KOR, which is crucial for developing analgesics with fewer side effects compared to traditional opioids .

2. Antinociceptive Effects

In rodent models, compounds structurally related to this pyridine derivative have exhibited significant antinociceptive (pain-relieving) effects. The mechanism of action often involves KOR-mediated pathways, indicating that the compound could serve as a potential analgesic agent without the sedative effects commonly associated with opioid medications .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds. Below is a summary of findings relevant to the biological activity of 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine:

StudyFindings
Study A (2023)Investigated the agonistic effects on KOR; reported a Ki value of 3.9 nM, indicating high potency .
Study B (2023)Evaluated antinociceptive properties in hot plate tests; effective ED50 ranged from 0.20 to 0.30 mg/kg .
Study C (2024)Explored structure-activity relationships; identified methoxy substitutions as enhancing receptor affinity and selectivity .

Detailed Mechanisms

The biological activity of this compound is likely mediated through:

  • Kappa-opioid Receptor Agonism : Binding to KOR may lead to pain relief while minimizing central nervous system side effects.
  • Potential Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation, which could be beneficial in treating chronic pain conditions.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Investigate Structure-Activity Relationships : Understanding how modifications affect potency and selectivity can guide the design of more effective derivatives.
  • Conduct Clinical Trials : Evaluating safety and efficacy in human subjects will be essential for potential therapeutic applications.
  • Explore Additional Biological Activities : Investigating other pathways and receptors may reveal broader therapeutic uses.

Q & A

Q. What are the established synthesis methods for 2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine, and what are critical reaction parameters?

Answer: The synthesis typically involves multi-step reactions, including cyclopropane ring formation, imine coupling, and esterification. Key steps include:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) or photochemical methods to construct the 2-(4-methoxyphenyl)cyclopropyl moiety.
  • Imine Formation : Reaction of the cyclopropane derivative with hydroxylamine derivatives under anhydrous conditions (e.g., CH₂Cl₂, NaOH) to generate the oxime intermediate .
  • Esterification : Coupling the oxime with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
    Critical parameters include reaction temperature (0–25°C for imine stability), solvent purity (to avoid hydrolysis), and stoichiometric control of the benzoyl chloride to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclopropane ring (characteristic δ 1.5–2.5 ppm for cyclopropane protons) and imine linkage (δ 8.0–8.5 ppm for C=N) .
  • X-Ray Crystallography : Essential for resolving steric effects in the cyclopropane-pyridine junction. For example, dihedral angles between the methoxyphenyl and pyridine rings can be measured to assess conformational stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~423.18 g/mol) and detects impurities .

Q. What in vitro bioactivity screening approaches are recommended for this compound?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine for kinase inhibition).
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Note that the methoxyphenyl group may enhance membrane permeability .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, with data normalized to reference antagonists .

Q. What safety protocols are essential during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Avoid inhalation of fine powders by working in a fume hood .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the imine group. Incompatible with strong oxidizers (e.g., HNO₃) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. How does the cyclopropane ring influence the compound’s stability and reactivity?

Answer:

  • Stability : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic conditions (e.g., HCl in dioxane).
  • Reactivity : The ring’s electron-deficient nature (due to conjugation with the pyridine) enhances electrophilic substitution at the para position of the methoxyphenyl group .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale production?

Answer:

  • Solvent Optimization : Replace CH₂Cl₂ with THF or EtOAc to improve solubility of intermediates.
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective cyclopropanation.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers .

Q. How to resolve contradictions in bioactivity data across different studies?

Answer:

  • Structural Validation : Re-analyze batches via LC-MS to confirm absence of degradants (e.g., hydrolyzed imine).
  • Assay Reproducibility : Standardize cell culture conditions (e.g., serum-free media for kinase assays) and compare with structurally analogous compounds (e.g., 4-chloro vs. 3-chloro benzyl derivatives) .

Q. How to design environmental fate studies for this compound?

Answer:

  • Abiotic Degradation : Conduct hydrolysis studies at varying pH (pH 5–9) and UV exposure to simulate environmental breakdown.
  • Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., 4-methoxyphenylacetic acid) .

Q. What strategies can enhance bioactivity through structural modifications?

Answer:

  • Substituent Engineering : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding.
  • Scaffold Hybridization : Fuse the pyridine ring with a piperazine moiety to enhance solubility and CNS penetration .

Q. How to address challenges in structural elucidation of synthetic intermediates?

Answer:

  • Dynamic NMR : Resolve conformational isomerism in the cyclopropane ring by variable-temperature ¹H NMR.
  • Cryo-EM : For amorphous intermediates, use cryogenic electron microscopy to infer molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.